molecular formula C7H5Br2FO B1410267 4,5-Dibromo-2-fluorobenzyl alcohol CAS No. 1803784-78-2

4,5-Dibromo-2-fluorobenzyl alcohol

Cat. No.: B1410267
CAS No.: 1803784-78-2
M. Wt: 283.92 g/mol
InChI Key: OANRWDQDNVDART-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-fluorobenzyl alcohol: is an organic compound with the molecular formula C7H5Br2FO and a molecular weight of 283.92 g/mol It is characterized by the presence of two bromine atoms, one fluorine atom, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-fluorobenzyl alcohol typically involves the bromination and fluorination of benzyl alcohol derivatives. One common method includes the bromination of 2-fluorobenzyl alcohol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions of the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4,5-Dibromo-2-fluorobenzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 4,5-dibromo-2-fluorobenzylamine using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4,5-dibromo-2-fluorobenzaldehyde or 4,5-dibromo-2-fluorobenzoic acid.

    Reduction: Formation of 4,5-dibromo-2-fluorobenzylamine.

    Substitution: Formation of various substituted benzyl derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-fluorobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group allows for hydrogen bonding interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

  • 4,5-Dibromo-2-fluorobenzaldehyde
  • 4,5-Dibromo-2-fluorobenzoic acid
  • 4,5-Dibromo-2-fluorobenzylamine

Comparison: 4,5-Dibromo-2-fluorobenzyl alcohol is unique due to the presence of a hydroxyl group, which imparts different chemical reactivity compared to its aldehyde, acid, and amine counterparts. This hydroxyl group allows for specific reactions such as oxidation and substitution, which are not possible with the other similar compounds .

Properties

IUPAC Name

(4,5-dibromo-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANRWDQDNVDART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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